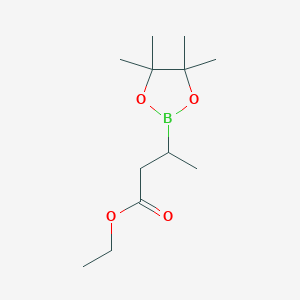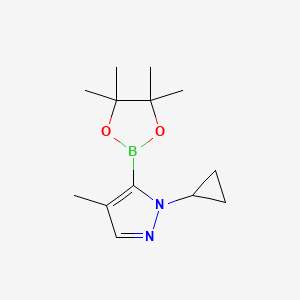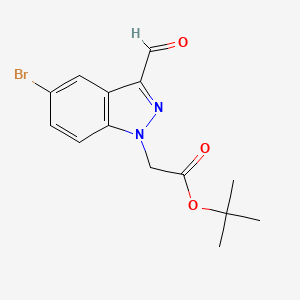
1,1-Dimethylethyl 5-bromo-3-formyl-1H-indazole-1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate: is a synthetic organic compound that belongs to the class of indazole derivatives. . The compound features a tert-butyl ester group, a bromo substituent, and a formyl group attached to the indazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3): Used for formylation reactions.
Potassium Carbonate (K2CO3): Used as a base in esterification reactions.
Sodium Borohydride (NaBH4) and Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4) and Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Reduction Products: Reduction of the formyl group yields hydroxymethyl derivatives.
Oxidation Products: Oxidation of the formyl group yields carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active indazole derivatives with potential anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: The compound can be used to study the biological activity of indazole derivatives and their interactions with various biological targets.
Material Science: Indazole derivatives are explored for their potential use in organic electronics and as building blocks for functional materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is primarily related to its ability to interact with biological targets through its functional groups. The bromo substituent can participate in halogen bonding, while the formyl group can form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate: Similar structure but with an indole core instead of an indazole core.
tert-Butyl 2-(5-chloro-3-formyl-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of a bromo substituent.
Uniqueness
tert-Butyl 2-(5-bromo-3-formyl-1H-indazol-1-yl)acetate is unique due to the presence of both a bromo substituent and a formyl group on the indazole ring, which imparts distinct reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H15BrN2O3 |
|---|---|
Peso molecular |
339.18 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-bromo-3-formylindazol-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(19)7-17-12-5-4-9(15)6-10(12)11(8-18)16-17/h4-6,8H,7H2,1-3H3 |
Clave InChI |
DVBSGJCMHUVDLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)C(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



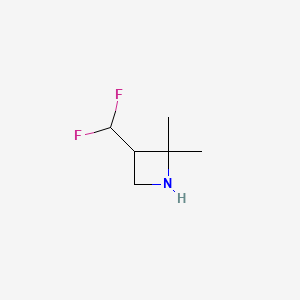

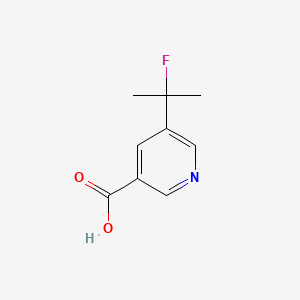
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)

![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
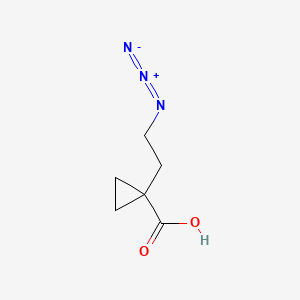
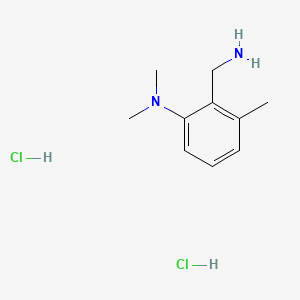
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)

